molecular formula C11H15ClO B8002472 1-(4-Chloro-3-methylphenyl)-2-butanol

1-(4-Chloro-3-methylphenyl)-2-butanol

Cat. No.: B8002472
M. Wt: 198.69 g/mol
InChI Key: FPQRLESKJJFJSU-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)-2-butanol is an organic compound featuring a 2-butanol backbone substituted with a 4-chloro-3-methylphenyl group at the primary carbon.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-3-10(13)7-9-4-5-11(12)8(2)6-9/h4-6,10,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQRLESKJJFJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 1-(4-Chloro-3-methylphenyl)-2-butanone.

    Reduction: Formation of 1-(4-Chloro-3-methylphenyl)-2-butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2-butanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol (Baytan, Fungicide)

  • Structure: The 2-butanol core is modified with a 4-chlorophenoxy group and a 1,2,4-triazole ring.
  • Properties: The triazole moiety enhances antifungal activity by interfering with fungal sterol biosynthesis. The chlorophenoxy group increases lipophilicity, improving membrane penetration.
  • Application: Used as a systemic fungicide, demonstrating how triazole integration enhances bioactivity compared to simpler alcohols like 1-(4-Chloro-3-methylphenyl)-2-butanol .

2-Butanol (Simple Alcohol)

  • Structure : A straight-chain secondary alcohol without aromatic substituents.
  • Properties: Volatile (boiling point ~99°C) and miscible in water. In contrast, the aromatic substituents in this compound reduce volatility and increase hydrophobicity.
  • Application : Found naturally in pork volatiles , highlighting the role of structural complexity in determining volatility and biological occurrence.

Halogenation and Fluorinated Analogs

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol

  • Structure: Replaces the 2-butanol chain with a difluoroethanol group.
  • Properties: Fluorination increases electronegativity and metabolic stability. The reduced carbon chain length (ethanol vs. butanol) may lower lipophilicity compared to the target compound.
  • Application : Fluorinated alcohols are often explored in medicinal chemistry for enhanced bioavailability .

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone

  • Structure : Features a trifluoroethyl ketone instead of the alcohol group.
  • Properties : The ketone group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. Trifluoromethyl groups enhance electron-withdrawing effects, altering reactivity in substitution reactions.
  • Application : Ketones like this are intermediates in synthesizing pharmaceuticals or agrochemicals .

Complex Heterocyclic Derivatives

1-(5-(1-((4-Chloro-3-methylphenyl)(methyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic Acid

  • Structure : Integrates the 4-chloro-3-methylphenyl group into a larger azetidine-carboxylic acid framework.
  • Properties : The azetidine ring introduces conformational rigidity, while the carboxylic acid enhances water solubility. This contrasts with the target compound’s simpler structure, which lacks ionizable groups.
  • Application : Such derivatives are common in drug design, where azetidine rings improve pharmacokinetic profiles .

Biological Activity

1-(4-Chloro-3-methylphenyl)-2-butanol, also known as a chlorinated aromatic alcohol, is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry and pharmacology.

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C10H13ClO
  • CAS Number :

Synthesis Methods

The synthesis of this compound typically involves several methods including:

  • Grignard Reaction : Reacting 4-chloro-3-methylphenylmagnesium bromide with butanone under anhydrous conditions.
  • Catalytic Hydrogenation : Using palladium on carbon to reduce corresponding ketones.

These methods are advantageous for producing high yields of the desired compound while maintaining purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that chlorinated aromatic compounds can disrupt microbial cell membranes, leading to cell lysis. The compound's effectiveness against various bacterial strains has been documented, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may inhibit pro-inflammatory cytokines and enzymes. The mechanism is thought to involve the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising results. It has shown potential in inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Cell LineConcentrationEffect
MDA-MB-23110 μMIncreased caspase-3 activity (1.33–1.57 times)
HepG25 μMInduction of apoptosis

Study on Antimicrobial Activity

A study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of various chlorinated phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL against Staphylococcus aureus and Escherichia coli.

Research on Anti-inflammatory Properties

In a study published in Pharmacology Reports, researchers evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a marked decrease in edema and inflammatory markers, suggesting its potential use in inflammatory disorders.

Anticancer Research

A recent publication in Cancer Letters explored the effects of this compound on breast cancer cells. The compound was found to inhibit cell proliferation significantly and induce apoptosis via mitochondrial pathways.

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